Glutaconic acid
Overview
Description
Glutaconic acid, also known as pent-2-enedioic acid, is an organic compound with the chemical formula HO₂CCH=CHCH₂CO₂H. This dicarboxylic acid exists as a colorless solid and is related to the saturated chemical glutaric acid. Esters and salts of this compound are called glutaconates.
Synthetic Routes and Reaction Conditions:
Bromination of Levulinic Acid: The geometric isomer, cis-glutaconic acid, can be prepared by bromination of levulinic acid followed by treatment of the dibromoketone with potassium carbonate.
Dehydration of the Diacid: Glutaconic anhydride, which forms by dehydration of the diacid, exists mainly as the dicarbonyl tautomer in solution.
Industrial Production Methods:
Recombinant Escherichia coli Strain:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form glutaric acid, a saturated dicarboxylic acid.
Substitution: The compound can participate in substitution reactions, particularly involving the carboxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Product: Glutaric acid.
Mechanism of Action
Target of Action
Glutaconic acid, also known as (E)-pent-2-enedioic acid, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
The neurotoxicity of this compound is thought to be partially caused by an excitotoxic mechanism in which this compound overactivates N-methyl-D-aspartate (NMDA) receptors . This overactivation can lead to an influx of calcium ions into the cell, potentially causing cell damage or death .
Biochemical Pathways
This compound is a metabolite involved in the degradation pathways of lysine, hydroxylysine, and tryptophan . In glutaric aciduria type 1, a neurometabolic disorder, this compound accumulates due to a deficiency in the enzyme glutaryl-CoA dehydrogenase . This accumulation can disrupt normal biochemical pathways and lead to neurotoxic effects .
Pharmacokinetics
It’s known that this compound accumulates in tissues, particularly in the brain, as well as in biological fluids .
Result of Action
The accumulation of this compound can result in brain damage, particularly in the case of glutaric aciduria type 1 . This condition is characterized by acute striatal degeneration, progressive extrastriatal abnormalities, white matter changes, and cerebral atrophy .
Biochemical Analysis
Biochemical Properties
Glutaconic acid interacts with various enzymes, proteins, and other biomolecules. It is an intermediate in lysine metabolism, where it binds to coenzyme A to form glutaconyl-CoA . The nature of these interactions is crucial for the proper functioning of biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in glutaric aciduria type 1, a condition characterized by the accumulation of glutaric, 3-hydroxyglutaric, and glutaconic acids, the accumulation of this compound results in brain damage . This indicates that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in lysine metabolism . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Scientific Research Applications
Glutaconic acid has several applications in scientific research:
Chemistry: Used as a simple unsaturated model of a fatty acid in studies involving free radicals and lipid peroxidation.
Biology: An intermediate in lysine metabolism, playing a role in various metabolic pathways.
Medicine: Accumulates in glutaric aciduria type 1, a metabolic disorder, leading to brain damage.
Industry: Potential use as a monomer for biodegradable polyesters.
Comparison with Similar Compounds
Glutaric Acid: A saturated dicarboxylic acid with the formula HO₂CC(CH₂)₃CO₂H.
3-Hydroxyglutaric Acid: A structurally related metabolite involved in similar metabolic pathways.
Uniqueness:
Properties
IUPAC Name |
(E)-pent-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211883 | |
Record name | trans-Glutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
628-48-8, 1724-02-3, 505-36-2 | |
Record name | trans-Glutaconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaconic acid, trans | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC227882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | trans-Glutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-ene-1,5-dioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTACONIC ACID, TRANS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOH8K33D47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 135 °C | |
Record name | Glutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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